molecular formula C22H18N2O2S B14986974 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide

Cat. No.: B14986974
M. Wt: 374.5 g/mol
InChI Key: JLFGYUDOBDBIOM-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with 2-methyl-3-nitrobenzoic acid, followed by reduction of the nitro group to an amine. This intermediate is then reacted with phenoxyacetyl chloride to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to improve yield and efficiency .

Comparison with Similar Compounds

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide can be compared with other benzothiazole derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C22H18N2O2S

Molecular Weight

374.5 g/mol

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide

InChI

InChI=1S/C22H18N2O2S/c1-15-17(22-24-19-11-5-6-13-20(19)27-22)10-7-12-18(15)23-21(25)14-26-16-8-3-2-4-9-16/h2-13H,14H2,1H3,(H,23,25)

InChI Key

JLFGYUDOBDBIOM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC(=O)COC2=CC=CC=C2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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